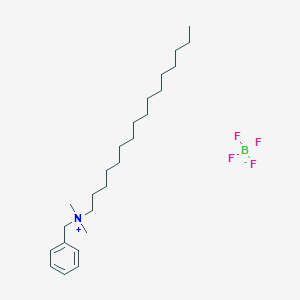
Benzyldimethylhexadecylammonium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyldimethylhexadecylammonium tetrafluoroborate (BDHTA) is a quaternary ammonium salt with a broad range of applications in the fields of organic synthesis, biochemistry, and analytical chemistry. It is a colorless, water-soluble compound with a molecular weight of 603.73 g/mol. BDHTA is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a surfactant in analytical chemistry, and as a catalyst in biochemistry. In addition, BDHTA has been used in the development of new materials and in the study of enzyme-catalyzed reactions.
Aplicaciones Científicas De Investigación
Benzyldimethylhexadecylammonium tetrafluoroborate has been used in a variety of scientific research applications. It is used as a surfactant in analytical chemistry for the extraction of lipophilic compounds. It has also been used as a catalyst in the synthesis of polymers and in the study of enzyme-catalyzed reactions. In addition, Benzyldimethylhexadecylammonium tetrafluoroborate has been used to study the structure and function of proteins, and in the development of new materials.
Mecanismo De Acción
Benzyldimethylhexadecylammonium tetrafluoroborate acts as a surfactant to reduce the surface tension of aqueous solutions. This allows it to facilitate the extraction of lipophilic compounds from aqueous solutions. In addition, Benzyldimethylhexadecylammonium tetrafluoroborate has been found to be an effective catalyst in the synthesis of polymers and in the study of enzyme-catalyzed reactions.
Biochemical and Physiological Effects
Benzyldimethylhexadecylammonium tetrafluoroborate is a non-toxic compound that is not known to have any adverse effects on human health. It is not absorbed through the skin and is not known to cause skin irritation. However, it should be handled with care, as it can cause eye and skin irritation if it comes into contact with the eyes or skin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Benzyldimethylhexadecylammonium tetrafluoroborate in laboratory experiments is its ability to facilitate the extraction of lipophilic compounds from aqueous solutions. It is also an effective catalyst in the synthesis of polymers and in the study of enzyme-catalyzed reactions. However, Benzyldimethylhexadecylammonium tetrafluoroborate is not suitable for use in experiments involving the extraction of hydrophilic compounds, as it has no effect on the surface tension of aqueous solutions.
Direcciones Futuras
Future research on Benzyldimethylhexadecylammonium tetrafluoroborate could focus on its potential applications in the development of new materials, such as nanomaterials and biomaterials. In addition, further research could be conducted on its ability to catalyze the synthesis of polymers and on its potential use as a surfactant in analytical chemistry. Finally, further research could be conducted on its ability to interact with proteins and enzymes, and its potential use in drug delivery systems.
Métodos De Síntesis
Benzyldimethylhexadecylammonium tetrafluoroborate is synthesized from benzyldimethylamine and hexadecyltrimethylammonium bromide in the presence of anhydrous HF. The reaction is carried out at room temperature for 1-2 hours and yields a white, crystalline solid. The product is then purified by recrystallization from aqueous methanol.
Propiedades
IUPAC Name |
benzyl-hexadecyl-dimethylazanium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46N.BF4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;2-1(3,4)5/h17-19,21-22H,4-16,20,23-24H2,1-3H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPUTUZMARIMLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyldimethylhexadecylammonium tetrafluoroborate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

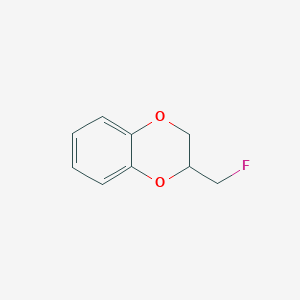
![t-Butyl rac-(4aR,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride, 95%](/img/structure/B6299308.png)
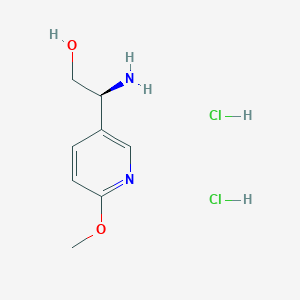
![(3S)-6-Bromo-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B6299318.png)
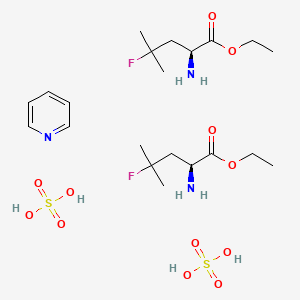
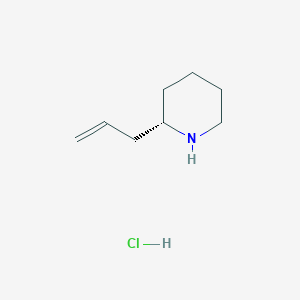

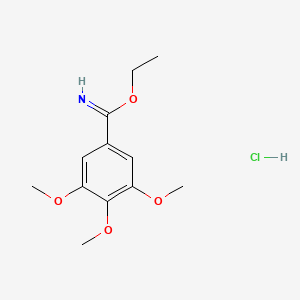
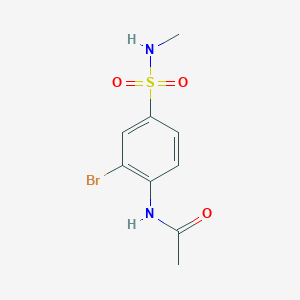
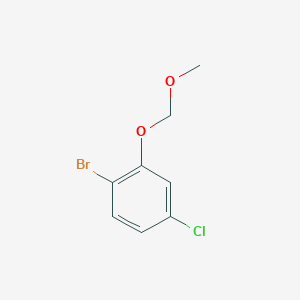

![(5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6299399.png)

